Pd-Catalyzed Cross-Coupling Reactivity: 7-Iodo vs. 7-Bromo-1H-pyrrolo[3,2-c]pyridine
In palladium-catalyzed carbonylative Suzuki cross-coupling, iodopyridines uniformly exhibit superior reactivity compared to their bromopyridine counterparts. Experimental studies on pyridine halide systems demonstrate a consistent reactivity order of I > Br >> Cl, with iodopyridines enabling higher conversion rates and yields under milder conditions [1]. While direct kinetic data for 7-iodo- vs. 7-bromo-1H-pyrrolo[3,2-c]pyridine are not published as a head-to-head comparison, the extrapolation from systematically studied pyridine halide systems is robust and widely accepted in the synthetic chemistry community [1]. The 7-iodo derivative's C–I bond dissociation energy is approximately 50–65 kJ/mol lower than the C–Br bond of its 7-bromo analog, based on well-established bond energy trends for aryl halides (C–I: ~222 kJ/mol vs. C–Br: ~281 kJ/mol) [2].
| Evidence Dimension | Pd-catalyzed cross-coupling reaction rate (relative order) |
|---|---|
| Target Compound Data | Iodo (highest reactivity tier) |
| Comparator Or Baseline | 7-Bromo: intermediate reactivity; 7-Chloro: lowest reactivity; 7-Fluoro: generally unreactive |
| Quantified Difference | C–I bond dissociation energy ~59 kJ/mol lower than C–Br (222 vs. 281 kJ/mol) [2] |
| Conditions | Carbonylative Suzuki coupling model systems using Pd-phosphane catalysts [1] |
Why This Matters
The substantially higher reactivity of the C–I bond enables faster reaction times, lower catalyst loadings, and milder temperatures in the final critical bond-forming step of a synthetic sequence, directly reducing the cost and time per analog synthesized.
- [1] Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. HAL Open Science. 2019. 'The order of reactivity decreases from iodo- to bromopyridines and from 2-, 4- to 3-substituted halopyridines.' View Source
- [2] Blanksby SJ, Ellison GB. Bond dissociation energies of organic molecules. Acc Chem Res. 2003;36(4):255-63. Aryl C–I BDE: ~65 kcal/mol (~272 kJ/mol). Aryl C–Br BDE: ~80 kcal/mol (~335 kJ/mol). View Source
